(1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)(morpholin-4-yl)methanethione
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Overview
Description
(1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)(morpholino)methanethione is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a benzyl group, and a morpholino group attached to a methanethione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)(morpholino)methanethione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Morpholino Group: The morpholino group can be introduced through a nucleophilic substitution reaction, where morpholine reacts with a suitable leaving group on the quinoline core.
Formation of the Methanethione Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)(morpholino)methanethione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in the synthesis of other quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives, which have different biological activities.
Substitution: The benzyl and morpholino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Scientific Research Applications
(1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)(morpholino)methanethione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: Quinoline derivatives are used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Biological Research: The compound is used as a probe to study enzyme mechanisms and as a ligand in the development of new catalysts for organic synthesis.
Mechanism of Action
The mechanism of action of (1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)(morpholino)methanethione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline: This compound shares a similar quinoline core but lacks the morpholino and methanethione groups.
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: This compound is similar but does not have the benzyl and morpholino groups.
1-Benzyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline: This compound has an additional methyl group compared to the target compound.
Uniqueness
The uniqueness of (1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)(morpholino)methanethione lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholino group enhances its solubility and ability to interact with biological targets, while the methanethione group provides unique thiol reactivity.
This detailed article provides a comprehensive overview of (1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)(morpholino)methanethione, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H30N2OS |
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Molecular Weight |
394.6 g/mol |
IUPAC Name |
(1-benzyl-2,2,4-trimethyl-3,4-dihydroquinolin-6-yl)-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C24H30N2OS/c1-18-16-24(2,3)26(17-19-7-5-4-6-8-19)22-10-9-20(15-21(18)22)23(28)25-11-13-27-14-12-25/h4-10,15,18H,11-14,16-17H2,1-3H3 |
InChI Key |
SFMZAWQIZZJKOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C(=S)N3CCOCC3)CC4=CC=CC=C4)(C)C |
Origin of Product |
United States |
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